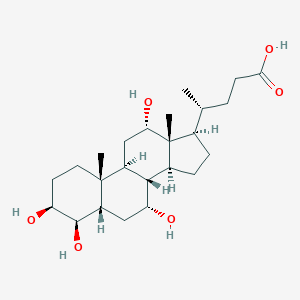

3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

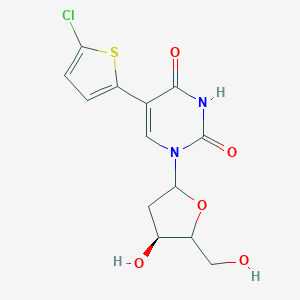

3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid, also known as UDCA (Ursodeoxycholic acid), is a naturally occurring bile acid that has been used for centuries in traditional medicine. It is commonly found in the bile of bears and other mammals and has been used to treat a variety of ailments, including liver and digestive disorders. In recent years, UDCA has gained attention in the scientific community for its potential therapeutic benefits in various diseases.

Scientific Research Applications

Hydrogen-Bonded Aggregations

Research on oxo-cholic acids, which are structurally related to 3β,4β,7α,12α-Tetrahydroxy-5β-cholan-24-oic Acid, reveals the significance of hydrogen-bonded aggregations in their crystal structures. These structures display various supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming different packing motifs, often supported by weaker C-H...O interactions (Bertolasi et al., 2005).

Bile Acid Synthesis

The synthesis of 24-nor-5α-cholic acid and its 3β-isomer has been explored to aid in identifying trihydroxy acidic metabolites derived from beta-sitosterol. This synthesis involves various transformations, indicating the complex nature of bile acid biosynthesis (Shalon & Elliott, 1976).

Dehydration Products of Chenodeoxycholic Acid

Studies on the dehydration products of chenodeoxycholic acid, such as 3α-Hydroxy-5β,14β-chol-8-en-24-oic acid and its isomer, help in understanding the chemical transformations that bile acids undergo. These findings contribute to our knowledge of bile acid chemistry and metabolism (Harano et al., 1977).

Bile Acid Identification in Cholestasis

The identification of novel bile acids in serum and urine, especially in cholestasis, has led to the discovery of compounds such as 3β,7α-dihydroxy-5β-cholan-24-oic acid. This research provides insights into the metabolism of bile acids in pathological conditions (Summerfield et al., 1976).

Coenzyme A Ester Synthesis

The synthesis of Coenzyme A esters of bile acids, like 3α,7α,12α-trihydroxy- and 3α,7α-dihydroxy-24-oxo-5β-cholestan-26-oic acids, is crucial for studying bile acid biosynthesis and metabolism (Kurosawa et al., 2001).

Comparative Studies of Bile Salts

Research into bile salts of different species, including Arapaima gigas, has led to the identification of unique bile salts, providing valuable data on the diversity and evolution of bile acid structures in different organisms (Haslewood & Tökes, 1972).

Electrochemical Oxidation of Bile Acids

Studies on the electrochemical oxidation of cholic acid and related compounds demonstrate the potential of electrochemical methods in modifying bile acid structures, which can be essential for understanding their biological functions and interactions (Medici et al., 2001).

properties

CAS RN |

129099-70-3 |

|---|---|

Product Name |

3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid |

Molecular Formula |

C24H40O6 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,4R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,4,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O6/c1-12(4-7-20(28)29)13-5-6-14-21-15(11-19(27)24(13,14)3)23(2)9-8-17(25)22(30)16(23)10-18(21)26/h12-19,21-22,25-27,30H,4-11H2,1-3H3,(H,28,29)/t12-,13-,14+,15+,16-,17+,18-,19+,21+,22-,23-,24-/m1/s1 |

InChI Key |

WGGZRKVUOFMQHM-VCELIZGUSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |

physical_description |

Solid |

synonyms |

3b,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)

![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)

![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)

![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)